molecular formula C28H34N2O7 B613368 Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH CAS No. 1000164-43-1

Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH

Cat. No. B613368
CAS RN: 1000164-43-1
M. Wt: 510.59
InChI Key: OXEDICXRSSILSN-GOTSBHOMSA-N
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Description

Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is an amino acid derivative of serine, a naturally occurring amino acid. It is a fluorescently labeled serine derivative, which is used in a variety of scientific research applications. This derivative has a wide range of biochemical and physiological effects, and can be used in a variety of lab experiments.

Scientific Research Applications

  • Peptide Synthesis and Racemization Studies : Fmoc-Ser(tBu)-OH has been observed to undergo unexpectedly high levels of racemization during automated stepwise solid-phase peptide synthesis under standard continuous-flow conditions. Protocols using collidine as a tertiary base in the coupling reagent can enable incorporation of serine with less than 1% racemization (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Self-Assembled Structure Formation : The self-assembly of Fmoc-Ser(tBu)-OH reveals morphological transitions at the supramolecular level as concentration and temperature are varied. These findings pave the way for novel self-assembled architectures with potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives : Fmoc-Ser(tBu)-OH has been used in the polymer-supported synthesis of these derivatives, indicating its utility in the preparation of complex organic compounds (Králová et al., 2017).

  • Pseudo-proline Incorporation in Peptide Synthesis : Pseudo-prolines, used as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis, can incorporate Fmoc-Ser(tBu)-OH into growing peptide chains. This technique is beneficial for solubilizing otherwise insoluble peptides (Mutter et al., 1995).

  • Solid-Phase Synthesis of Hydrophobic Peptides : Fmoc-Ser(tBu)-OH is utilized in the synthesis of challenging hydrophobic peptides, indicating its importance in peptide manufacturing, especially in the context of cancer vaccinations (Shakoori & Gangakhedkar, 2014).

  • Synthesis of Phosphoserine Peptides : In solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH is used in a combined Fmoc-Alloc strategy for the synthesis of serine phosphopeptides, highlighting its role in creating peptides with specific modifications, essential in studies like Alzheimer's Disease research (Shapiro et al., 1996).

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis : The use of Fmoc-Ser(tBu)-OH in peptide synthesis is also being studied in the context of environmental impact and human health, with efforts to use greener solvents in the synthesis process (Al Musaimi, de la Torre, & Albericio, 2020).

properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEDICXRSSILSN-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000164-43-1
Record name 4-Oxazolidinecarboxylic acid, 3-[(2S)-3-(1,1-dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-, (4S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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